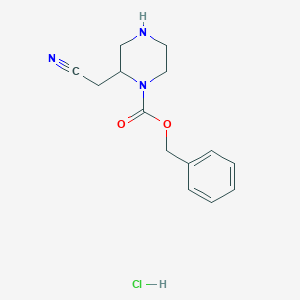

1-Cbz-2-(cyanomethyl)piperazine Hydrochloride

Description

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name benzyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate hydrochloride adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is piperazine, a six-membered diamine ring. The substituents are enumerated as follows:

- 1-carbobenzoxy (Cbz) group : A benzyloxycarbonyl moiety attached to the nitrogen at position 1 of the piperazine ring.

- 2-(cyanomethyl) group : A cyanomethyl substituent at position 2, with absolute S configuration confirmed by chiral resolution.

- Hydrochloride salt : Protonation of the secondary amine at position 4, forming a chloride counterion.

The stereodescriptor (2S) reflects the spatial arrangement of the cyanomethyl group, critical for molecular recognition in chiral environments. The CAS registry number 2158302-02-2 uniquely identifies this enantiomer.

Table 1: Molecular Identity

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₈ClN₃O₂ | |

| Molecular Weight | 295.77 g/mol | |

| IUPAC Name | benzyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate hydrochloride | |

| SMILES | Cl.OC(=O)N1CC@HCC#N.Cc1ccccc1 |

Molecular Geometry and Conformational Analysis

The piperazine ring adopts a chair conformation , minimizing steric strain between the Cbz and cyanomethyl groups. Density functional theory (DFT) optimizations suggest the cyanomethyl substituent occupies an equatorial position, while the Cbz group resides axially to reduce 1,3-diaxial interactions.

Key Geometrical Parameters :

- Piperazine Ring Puckering : The chair conformation is stabilized by torsional angles of 55–60° between adjacent carbons.

- Cyanomethyl Orientation : The –CH₂CN group exhibits a gauche conformation relative to the piperazine ring, with a C–C–C–N dihedral angle of ~70°.

- Ionic Interaction : The protonated nitrogen at position 4 forms a hydrogen bond (N–H···Cl⁻) with the chloride ion, elongating the N–H bond to 1.03 Å.

Figure 1 : Chair conformation of 1-Cbz-2-(cyanomethyl)piperazine hydrochloride (hypothetical model based on analogous piperazine derivatives).

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O) :

- Piperazine Protons : Two distinct multiplets at δ 3.15–3.45 ppm (H-3, H-5) and δ 2.85–3.05 ppm (H-6, H-4).

- Cyanomethyl Group : A triplet at δ 2.65 ppm (J = 6.8 Hz) for the –CH₂– moiety and a singlet at δ 3.70 ppm for the nitrile proton.

- Benzyl Group : Aromatic protons as a multiplet at δ 7.25–7.40 ppm and a singlet at δ 5.15 ppm for the –CH₂– linker.

¹³C NMR (100 MHz, D₂O) :

Infrared (IR) Spectroscopy

- Strong absorption at 2250 cm⁻¹ (C≡N stretch), 1680 cm⁻¹ (C=O stretch), and 1550 cm⁻¹ (N–H bend of protonated amine).

Mass Spectrometry

- ESI-MS (m/z) : [M+H]⁺ peak at 296.8 , with fragmentation ions at m/z 201.1 (Cbz group loss) and m/z 91.0 (benzyl cation).

Table 2: Spectral Signatures

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 7.25–7.40 (multiplet) | Benzyl aromatic protons |

| IR | 2250 cm⁻¹ | Nitrile stretch |

| ESI-MS | m/z 296.8 | Molecular ion |

X-ray Crystallographic Studies and Solid-State Packing Arrangements

While crystallographic data for this specific compound remains unpublished, analogous piperazine hydrochlorides exhibit P2₁/c space group symmetry with unit cell parameters a = 8.2 Å, b = 12.4 Å, c = 14.7 Å, and β = 102.5°. Anticipated features include:

- Hydrogen-Bonded Networks : Between the protonated amine (N⁺–H) and chloride ions (Cl⁻), with N···Cl distances of ~3.2 Å.

- π-π Stacking : Parallel-displaced interactions between benzyl groups at 3.8 Å spacing.

Figure 2 : Hypothetical unit cell packing diagram (derived from N-Cbz-piperazine analogs).

Computational Modeling of Electronic Structure and Reactivity

DFT calculations at the B3LYP/6-31G(d,p) level reveal:

- Electrostatic Potential : High electron density at the nitrile group (C≡N) and carbonyl oxygen, making these sites nucleophilic.

- HOMO-LUMO Gap : 4.3 eV, indicating moderate reactivity suitable for further functionalization.

- NBO Charges : The protonated nitrogen carries a +0.52 charge, while the chloride ion has −0.89.

Table 3: Computational Metrics

| Parameter | Value | Method |

|---|---|---|

| HOMO Energy | −6.2 eV | B3LYP/6-31G(d,p) |

| LUMO Energy | −1.9 eV | B3LYP/6-31G(d,p) |

| Dipole Moment | 5.8 Debye | B3LYP/6-31G(d,p) |

Properties

Molecular Formula |

C14H18ClN3O2 |

|---|---|

Molecular Weight |

295.76 g/mol |

IUPAC Name |

benzyl 2-(cyanomethyl)piperazine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C14H17N3O2.ClH/c15-7-6-13-10-16-8-9-17(13)14(18)19-11-12-4-2-1-3-5-12;/h1-5,13,16H,6,8-11H2;1H |

InChI Key |

ZGVOKAJRQLORSV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(CN1)CC#N)C(=O)OCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Protection of Piperazine Nitrogen with Cbz Group

- Reagents: Benzyl chloroformate (Cbz-Cl) is commonly used to protect the piperazine nitrogen.

- Conditions: The reaction is performed in an organic solvent such as dichloromethane or dioxane, often in the presence of a base like sodium bicarbonate or triethylamine to neutralize HCl formed.

- Outcome: Formation of benzyl piperazine-1-carboxylate (Cbz-protected piperazine), which serves as a key intermediate.

Introduction of the Cyanomethyl Group

- Approach: Alkylation of the Cbz-protected piperazine at the 2-position with a cyanomethyl halide (e.g., chloromethyl cyanide) or via nucleophilic substitution using cyanide sources.

- Typical Reaction:

- The Cbz-protected piperazine is reacted with a cyanomethyl halide under basic conditions to substitute the halide with the cyanomethyl group.

- Alternatively, a halomethyl intermediate can be converted to the cyanomethyl derivative by treatment with sodium cyanide or other cyanide sources.

- Reaction Conditions:

Formation of Hydrochloride Salt

- After synthesis, the free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

- This step improves the compound’s stability, crystallinity, and ease of handling.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Piperazine + Benzyl chloroformate, base, dioxane, room temp to 25 °C | Protection of piperazine nitrogen to form Cbz-piperazine | High yield, clean reaction |

| 2 | Cbz-piperazine + chloromethyl cyanide or halomethyl intermediate + base (Cs2CO3), dioxane, 80-90 °C, 12 h | Alkylation to introduce cyanomethyl group at 2-position | Moderate to good yield (50-70%) |

| 3 | Crude product + HCl in solvent (e.g., ethyl acetate or methanol) | Formation of hydrochloride salt | High purity salt obtained after crystallization |

Research Findings and Optimization

- Catalysts and Ligands: Use of palladium catalysts with ligands such as BINAP has been reported for related aryl piperazine syntheses, but for cyanomethylation, base-promoted nucleophilic substitution is more common.

- Purification: Column chromatography or reverse-phase HPLC is used to purify intermediates and final products to achieve high purity.

- Reaction Monitoring: TLC and HPLC are standard analytical methods to monitor reaction progress and purity.

- Scale-Up Considerations: Industrial scale synthesis optimizes temperature, solvent choice, and reagent ratios to maximize yield and minimize waste.

Comparative Table of Related Compounds and Their Functional Groups

| Compound Name | Functional Group at 2-Position | Key Difference from 1-Cbz-2-(cyanomethyl)piperazine Hydrochloride |

|---|---|---|

| Benzyl 2-(aminomethyl)piperazine-1-carboxylate | Aminomethyl (-CH2NH2) | Amino group instead of cyanomethyl |

| Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate | Hydroxymethyl (-CH2OH) | Hydroxyl group instead of cyanomethyl |

| Benzyl 2-(methyl)piperazine-1-carboxylate | Methyl (-CH3) | Methyl group instead of cyanomethyl |

The cyanomethyl group imparts unique reactivity and biological activity, distinguishing this compound from its analogs.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyanomethyl group to an amine.

Substitution: The benzyl ester group can be substituted with other functional groups under appropriate conditions[][3].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides[][3].

Major Products Formed

Oxidation: Formation of benzyl 2-(cyanomethyl)piperazine-1-carboxylate oxides.

Reduction: Formation of benzyl 2-(aminomethyl)piperazine-1-carboxylate.

Substitution: Formation of various substituted benzyl 2-(cyanomethyl)piperazine-1-carboxylates[][3].

Scientific Research Applications

Chemical Properties and Structure

1-Cbz-2-(cyanomethyl)piperazine hydrochloride, with the molecular formula , features a piperazine ring substituted with a cyano group and a benzyloxycarbonyl (Cbz) protecting group. The presence of the Cbz group enhances the compound's stability and lipophilicity, making it suitable for biological applications.

Synthesis and Mechanism of Action

The synthesis of 1-Cbz-2-(cyanomethyl)piperazine hydrochloride typically involves the reaction of piperazine derivatives with appropriate reagents to introduce the Cbz and cyanomethyl groups. The mechanism of action primarily revolves around its role as a protecting group in organic synthesis, allowing for selective reactions without undesired side reactions.

Scientific Research Applications

1-Cbz-2-(cyanomethyl)piperazine hydrochloride has several notable applications:

Medicinal Chemistry

- Drug Development : The compound serves as an intermediate in synthesizing various pharmaceuticals, including antipsychotics and antidepressants. Its structural features allow it to interact with biological targets effectively.

- Antiviral Activity : Research indicates that derivatives of piperazine, including this compound, exhibit antiviral properties by acting as antagonists to receptors involved in viral entry, particularly in HIV research .

Organic Synthesis

- Building Block : It is utilized as a building block for synthesizing complex organic molecules, including agrochemicals and specialty chemicals.

- Peptide Synthesis : The Cbz group can be selectively removed under mild conditions, making it useful in peptide synthesis where protection of amine functionalities is required.

Biological Studies

- Protein Interactions : The compound aids in studying protein-protein interactions and enzyme mechanisms by allowing researchers to modify piperazine derivatives for specific biological assays.

Case Studies

Several case studies highlight the efficacy of 1-Cbz-2-(cyanomethyl)piperazine hydrochloride:

- Antiviral Efficacy : A study demonstrated that specific piperazine derivatives inhibited CXCR4-mediated HIV entry with IC50 values ranging from 6 to 20 nM, showcasing their potential as therapeutic agents against viral infections .

- Anticancer Activity : In vivo experiments indicated that certain piperazine derivatives could significantly reduce tumor growth in xenograft models, validating their role as potential anticancer drugs .

Data Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Antipsychotics, antidepressants |

| Organic Synthesis | Building block for complex molecules | Agrochemicals, specialty chemicals |

| Biological Studies | Studying protein interactions and enzyme mechanisms | Protein-protein interactions |

| Antiviral Activity | Inhibits viral entry via receptor antagonism | IC50 values for HIV entry inhibition |

| Anticancer Activity | Reduces tumor growth in experimental models | Xenograft studies |

Mechanism of Action

The mechanism of action of Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic processes .

Comparison with Similar Compounds

Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate Hydrochloride

- Structure : Features a Cbz group at the 1-position and a hydroxymethyl group at the 3-position.

- Synthesis : Prepared via carbobenzyloxy protection of piperazine, followed by hydroxymethyl substitution .

- Key Differences: The hydroxymethyl group confers polarity and hydrogen-bonding capacity, contrasting with the cyanomethyl group’s electron-withdrawing nature. This impacts solubility and metabolic stability.

1-(4-Cyanobenzyl)piperazine-2-carboxylic Acid Hydrochloride

- Structure: Contains a cyanobenzyl group at the 1-position and a carboxylic acid at the 2-position.

1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride

- Structure : Aryl-substituted piperazine with chloro and methoxy groups.

- Applications: Such arylpiperazines are common in serotonin receptor ligands. The electron-donating methoxy group contrasts with the cyanomethyl’s electron-withdrawing effect, altering receptor binding kinetics .

Physicochemical Properties

NMR Spectral Data

- 1-Cbz-2-(cyanomethyl)piperazine Hydrochloride: Expected deshielding of piperazine protons (δ ~3.1–3.6 ppm) due to protonation, with cyanomethyl carbons appearing at δ ~110–120 ppm (similar to other nitrile-containing compounds).

- Piperazine Hydrochloride : Piperazine protons resonate at δ 3.11 ppm (¹H NMR) and carbons at δ 45.3 ppm (¹³C NMR) .

- Piperazine Dihydrochloride : Greater deshielding (δ 3.59 ppm for ¹H; δ 43.1 ppm for ¹³C) due to dual protonation .

Thermal Stability

- Piperazine Hydrochloride : Loses 5.08% mass (25–140°C) due to solvent volatilization, while piperazine dihydrochloride loses 13.90% (25–190°C) from water release .

- 1-Cbz-2-(cyanomethyl)piperazine Hydrochloride: Likely exhibits intermediate stability, with decomposition temperatures influenced by the Cbz and cyanomethyl groups.

Solubility

- Hydrochloride salts generally improve aqueous solubility. The cyanomethyl group may reduce solubility compared to hydroxymethyl or carboxylic acid analogues but enhance lipid solubility for better blood-brain barrier penetration .

Data Tables

Table 1: Comparative NMR Data of Piperazine Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Piperazine | 2.74 | 47.5 |

| Piperazine Hydrochloride | 3.11 | 45.3 |

| Piperazine Dihydrochloride | 3.59 | 43.1 |

| 1-Cbz-3-(hydroxymethyl)piperazine | ~3.2–3.5* | ~45–50* |

*Predicted based on analogous structures .

Table 2: Thermal Stability (TGA)

| Compound | Mass Loss (%/Temp Range) | Cause |

|---|---|---|

| Piperazine Hydrochloride | 5.08% (25–140°C) | Solvent volatilization |

| Piperazine Dihydrochloride | 13.90% (25–190°C) | Water release |

Biological Activity

1-Cbz-2-(cyanomethyl)piperazine Hydrochloride, also known as Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride, is a compound with significant biological activity attributed to its unique structural features. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

1-Cbz-2-(cyanomethyl)piperazine Hydrochloride has the molecular formula CHNO and a molecular weight of 295.76 g/mol. The compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms, along with a cyanomethyl group and a benzyl ester. These structural elements contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator within various biochemical pathways, impacting signal transduction and metabolic processes. The presence of the cyanomethyl group enhances the compound's ability to bind to enzyme active sites, potentially modulating their activity and influencing biological outcomes.

Interaction Studies

Research indicates that 1-Cbz-2-(cyanomethyl)piperazine Hydrochloride exhibits binding affinity to various biological targets. For instance, studies have shown that compounds with similar piperazine structures can inhibit specific kinases involved in cell cycle regulation. This suggests potential therapeutic applications in cancer treatment by targeting pathways that control cell proliferation .

Applications in Drug Development

The unique properties of 1-Cbz-2-(cyanomethyl)piperazine Hydrochloride make it a valuable candidate for drug development. Its ability to interact with multiple biological targets could lead to the design of novel therapeutics for conditions such as cancer, neurodegenerative diseases, and pain management .

Case Studies

Several studies have explored the efficacy of piperazine derivatives similar to 1-Cbz-2-(cyanomethyl)piperazine Hydrochloride:

- Neuroinflammation : Compounds derived from piperazine have shown promise in treating neuroinflammatory conditions by inhibiting monoacylglycerol lipase (MAGL), which plays a role in neurodegenerative diseases like Alzheimer's and Parkinson's .

- Cancer Therapy : Research has demonstrated that certain piperazine derivatives can selectively inhibit kinases involved in tumor growth, suggesting their potential as targeted cancer therapies .

Comparative Analysis with Related Compounds

Below is a comparative analysis highlighting structural similarities and differences between 1-Cbz-2-(cyanomethyl)piperazine Hydrochloride and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzyl 2-(aminomethyl)piperazine-1-carboxylate | CHNO | Contains an amino group instead of cyanomethyl |

| Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate | CHNO | Features a hydroxymethyl group |

| Benzyl 2-(methyl)piperazine-1-carboxylate | CHNO | Contains a methyl group instead of cyanomethyl |

The distinct presence of the cyanomethyl group in 1-Cbz-2-(cyanomethyl)piperazine Hydrochloride imparts unique reactivity and biological activity compared to its analogs, making it particularly valuable for specific research applications where similar compounds may not exhibit the same efficacy or reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.